methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
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Overview
Description
Methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is an organic compound that belongs to the beta-carboline family. This compound is characterized by its complex structure, which includes a chlorinated acetyl group and a phenyl group, contributing to its unique chemical properties. Beta-carbolines are known for their diverse biological activities, making them significant in both scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. A commonly used synthetic route includes the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone to form the beta-carboline core. The chlorinated acetyl group and the phenyl group are introduced through subsequent reactions, such as Friedel-Crafts acylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to ensure higher yield and purity. Techniques such as flow chemistry and high-throughput synthesis are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Can be reduced to yield different derivatives, such as amines.
Substitution: : Halogenation or alkylation reactions, where the chloroacetyl group can be replaced or modified.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Involves nucleophilic substitution with reagents such as sodium hydride or organometallic compounds.
Major Products
The primary products of these reactions are modified beta-carboline derivatives, each with potential unique properties and applications.
Scientific Research Applications
Methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate finds applications across various fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its interaction with biological macromolecules and potential bioactivity.
Medicine: : Investigated for pharmacological properties, including potential anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: : Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through several molecular targets and pathways:
Enzyme Inhibition: : May inhibit enzymes such as monoamine oxidases, affecting neurotransmitter levels.
Receptor Binding: : Binds to various receptors, influencing cellular signaling pathways.
DNA Intercalation: : Intercalates into DNA, potentially affecting gene expression and replication.
Comparison with Similar Compounds
Unique Characteristics
Compared to other beta-carbolines, methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate stands out due to its chlorinated acetyl group, which imparts distinct reactivity and biological activity.
Similar Compounds
Methyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate: : Lacks the chloroacetyl group, leading to different chemical properties.
2-(Bromoacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline: : Contains a bromoacetyl group instead of a chloroacetyl group, resulting in variations in reactivity.
Properties
IUPAC Name |
methyl (3S)-2-(2-chloroacetyl)-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-27-21(26)17-11-15-14-9-5-6-10-16(14)23-19(15)20(24(17)18(25)12-22)13-7-3-2-4-8-13/h2-10,17,20,23H,11-12H2,1H3/t17-,20?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKFADZEKPUTMI-DIMJTDRSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=CC=C3)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(C(N1C(=O)CCl)C3=CC=CC=C3)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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